2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine
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Overview
Description
2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can be introduced through the reaction of hydrazines with 1,3-diketones or β-keto esters. The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into more reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent bioactive compound .
Comparison with Similar Compounds
Similar Compounds
2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-(2-PYRIDYL)-1,3,4-THIADIAZOLE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-(2-PYRIDYL)-1,3,4-TRIAZOLE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 2-{1-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE imparts unique electronic properties and stability, distinguishing it from its analogs. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
Molecular Formula |
C15H14F3N5O |
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Molecular Weight |
337.30 g/mol |
IUPAC Name |
2-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H14F3N5O/c1-9(8-23-10(2)7-12(22-23)15(16,17)18)13-20-21-14(24-13)11-5-3-4-6-19-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
KDNSMLTUSKXFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C2=NN=C(O2)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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